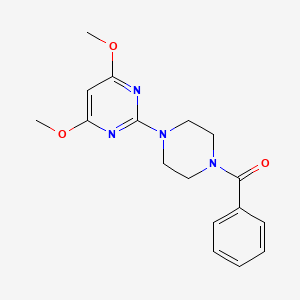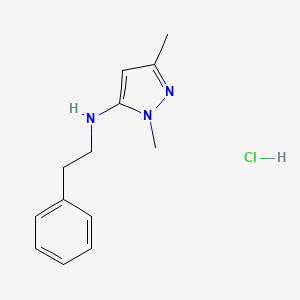
2-(4-Benzoylpiperazin-1-yl)-4,6-dimethoxypyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Benzoylpiperazin-1-yl)-4,6-dimethoxypyrimidine is a chemical compound that belongs to the class of piperazine derivatives. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly as a ligand for various receptors and enzymes. Its structure comprises a piperazine ring substituted with a benzoyl group and a pyrimidine ring substituted with two methoxy groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzoylpiperazin-1-yl)-4,6-dimethoxypyrimidine typically involves the following steps:
Formation of N-Benzoylpiperazine: This can be achieved by reacting piperazine with benzoyl chloride in the presence of a base such as triethylamine.
Coupling with 4,6-Dimethoxypyrimidine: The N-benzoylpiperazine is then coupled with 4,6-dimethoxypyrimidine under conditions that facilitate nucleophilic substitution, such as using a polar aprotic solvent like dimethylformamide (DMF) and a base like potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(4-Benzoylpiperazin-1-yl)-4,6-dimethoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of benzyl-substituted derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
科学的研究の応用
2-(4-Benzoylpiperazin-1-yl)-4,6-dimethoxypyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied as a potential ligand for receptors such as alpha1-adrenergic receptors and acetylcholinesterase inhibitors
Biological Studies: Used in the study of enzyme inhibition and receptor binding, providing insights into the development of new therapeutic agents.
Industrial Applications: Potential use in the synthesis of pharmaceuticals and agrochemicals due to its versatile chemical reactivity.
作用機序
The mechanism of action of 2-(4-Benzoylpiperazin-1-yl)-4,6-dimethoxypyrimidine involves its interaction with specific molecular targets:
Receptor Binding: It acts as a ligand for alpha1-adrenergic receptors, modulating their activity and influencing physiological responses such as vasoconstriction and neurotransmission.
Enzyme Inhibition: It inhibits acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.
類似化合物との比較
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with acetylcholinesterase inhibitory activity.
2-(4-(4-Substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide: Evaluated for its potential as a carbonic anhydrase inhibitor.
Uniqueness
2-(4-Benzoylpiperazin-1-yl)-4,6-dimethoxypyrimidine is unique due to its dual functionality as both a receptor ligand and an enzyme inhibitor. This dual activity makes it a valuable compound for the development of multifunctional therapeutic agents.
特性
分子式 |
C17H20N4O3 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC名 |
[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C17H20N4O3/c1-23-14-12-15(24-2)19-17(18-14)21-10-8-20(9-11-21)16(22)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 |
InChIキー |
XTBUNUMBOUCZBS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B15115869.png)
![N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]ethanamine;hydrochloride](/img/structure/B15115876.png)

![2-Phenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one](/img/structure/B15115882.png)
![4,6-dimethyl-2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B15115898.png)

![6-Fluoro-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B15115910.png)

![3-Bromo-4-({1-[(3-fluorophenyl)methyl]pyrrolidin-3-yl}oxy)pyridine](/img/structure/B15115920.png)
![2-[4-(propan-2-yl)phenoxy]-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide](/img/structure/B15115921.png)
![4-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-N,N-dimethylaniline](/img/structure/B15115929.png)
![4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine](/img/structure/B15115932.png)
![1,5-dimethyl-3-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole](/img/structure/B15115938.png)
![6-cyclobutyl-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B15115939.png)
